molecular formula C16H14ClNO3 B2797751 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone CAS No. 477853-77-3

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone

Cat. No. B2797751
CAS RN: 477853-77-3
M. Wt: 303.74
InChI Key: UIBVDTANHAJVSU-UHFFFAOYSA-N
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Description

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Heterocyclic compounds, particularly those with chromenone and isoxazolone frameworks, are of considerable pharmacological importance. They serve as core structures in secondary metabolites and exhibit significant biological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. The synthesis of these compounds often involves complex procedures such as Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base catalyzed cyclization processes (Mazimba, 2016; Mazimba, 2016).

Antioxidant Properties of Chromones

Chromones and their derivatives are recognized for their antioxidant properties, crucial for neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cell impairment leading to various diseases. Their radical scavenging activity is primarily attributed to the presence of a double bond, a carbonyl group in the chromone structure, and hydroxyl groups, which are pivotal for their efficacy (Yadav et al., 2014).

Isoxazoline Derivatives as Anticancer Agents

Isoxazoline derivatives, belonging to the azoles family, have emerged as significant anticancer agents. These compounds, found in natural sources, have been the focus of research for their potential as chemotherapeutic candidates. The structural-activity relationship and stereochemical aspects of isoxazoline compounds significantly influence their anticancer activity, pointing towards their role in the development of novel anticancer drugs (Kaur et al., 2014).

Environmental Applications

Besides their pharmacological importance, heterocyclic compounds like those related to 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone have also been explored for environmental applications. For instance, the enzymatic treatment of organic pollutants in wastewater using redox mediators has shown promise in degrading recalcitrant compounds, demonstrating the versatility of these compounds in various applications (Husain & Husain, 2007).

properties

IUPAC Name

2-chloro-1-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-7-14(19)18-16-11(9-21-18)8-20-13-6-5-10-3-1-2-4-12(10)15(13)16/h1-6,11,16H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBVDTANHAJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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